![molecular formula C20H23N3O2S B1683892 Tenovin-1 CAS No. 380315-80-0](/img/structure/B1683892.png)
Tenovin-1
Descripción general
Descripción
Tenovin-1 is a small molecule discovered by a cell-based screen . It is a bio-active activator of p53 that elevates the levels of p53 protein, p53-downstream target p21CIP/WAF1 protein and mRNA, and protects p53 from mdm2-mediated degradation with little impact on p53 synthesis .
Synthesis Analysis
Tenovin-1 is a cell-permeable benzoylthiourea compound . It acts as a reversible inhibitor of class III HDAC sirtuins against SirT2 . It up-regulates cellular p53 protein, but not mRNA, level in MCF-7 (≥6-fold in 6 h), presumably by blocking mdm2-mediated p53 degradation .Molecular Structure Analysis
The chemical formula of Tenovin-1 is C20H23N3O2S . Its exact mass is 369.15 and its molecular weight is 369.481 .Chemical Reactions Analysis
Tenovin-1 acts as a reversible inhibitor of class III HDAC sirtuins against SirT2 . It does not compete with substrate binding and displays lower potency against SirT1/3 .Physical And Chemical Properties Analysis
Tenovin-1 has a molecular formula of C20H23N3O2S and a molecular weight of 369.48 . It is a solid white compound with a solubility of 5 mg/mL in DMSO .Aplicaciones Científicas De Investigación
Treatment of Renal Fibrosis
Tenovin-1 has been found to ameliorate renal fibrosis in high-fat-diet-induced diabetic nephropathy . It does this through antioxidant and anti-inflammatory pathways . It has been shown to decrease inflammatory cytokine expression in the serum of rats . Additionally, it significantly restores the antioxidant status and oxidative damage to lipids or DNA .
Regulation of Blood Urea Nitrogen (BUN) and Serum Creatinine (sCr)
Tenovin-1 has been shown to reduce the levels of blood urea nitrogen (BUN) and serum creatinine (sCr), which are important biomarkers for kidney function . It also reduces the levels of microalbumin and urinary protein-based biomarkers in the urine of high-fat-diet-fed rats .
Restoration of Kidney and Pancreas Architecture
The abnormal architecture of the kidney and pancreas in high-fat-diet-fed rats was restored by Tenovin-1 administration . This suggests that Tenovin-1 may have potential therapeutic applications in diseases that affect these organs .
Reduction of Apoptosis in Kidneys
Tenovin-1 has been found to reduce apoptosis in the kidneys of high-fat-diet-fed rats . This suggests that it may have potential applications in the treatment of kidney diseases where apoptosis plays a key role .
Inhibition of SIRT1 and SIRT2
Tenovin-1 inhibits the protein-deacetylating activities of SIRT1 and SIRT2 . These are important members of the sirtuin family of proteins, which play key roles in cellular processes such as aging, transcription, apoptosis, inflammation, and stress resistance .
Activation of p53
Tenovin-1 is also a p53 activator and elevates the amount of p53 protein within 2 hr of treatment, without altering p53 mRNA levels . p53 is a crucial protein that regulates the cell cycle and hence functions as a tumor suppressor .
Protection against MDM2-mediated p53 Degradation
Tenovin-1 protects against MDM2-mediated p53 degradation via ubiquitination . This suggests that it may have potential applications in the treatment of cancers where the MDM2-p53 pathway is disrupted .
Induction of Apoptosis in Tumor Cells
Tenovin-1 represses cell growth, and induces apoptosis in a panel of tumor cells expressing p53 . This suggests that it may have potential applications in the treatment of various types of cancer .
Mecanismo De Acción
Target of Action
Tenovin-1 is a small molecule that primarily targets p53 , a protein that regulates the cell cycle and hence functions as a tumor suppressor . It also targets sirtuin 1 (SirT1) and sirtuin 2 (SirT2) , two important members of the sirtuin family . These proteins are involved in cellular health and play a role in aging, transcription, apoptosis, inflammation, and stress resistance .
Mode of Action
Tenovin-1 acts as a bio-active activator of p53, elevating the levels of p53 protein, and its downstream target protein p21CIP/WAF1 . It protects p53 from degradation mediated by MDM2 , a protein that can ubiquitinate p53, targeting it for proteasomal degradation . This action of Tenovin-1 has little impact on p53 synthesis . Additionally, Tenovin-1 exerts inhibition against human SirT1 and SirT2 .
Biochemical Pathways
The action of Tenovin-1 affects several biochemical pathways. By activating p53 and inhibiting SirT1 and SirT2, it influences the p53 signaling pathway . This leads to an increase in the levels of p53 protein and its downstream target protein p21CIP/WAF1 . The activation of p53 can lead to cell cycle arrest, apoptosis, or senescence, depending on the physiological context .
Pharmacokinetics
It is known that tenovin-1 has poor water solubility, which can limit its bioavailability and uses in vivo .
Result of Action
The activation of p53 by Tenovin-1 can lead to various cellular effects, including cell cycle arrest, apoptosis, or senescence . It has been shown to have potent antiproliferative effects in vitro . In p53 null cells, it induces a caspase-independent cell death .
Action Environment
The action of Tenovin-1 can be influenced by environmental factors such as diet. For example, in a study on rats, Tenovin-1 was found to attenuate hepatic fibrosis induced by a high-fat diet . This suggests that the efficacy of Tenovin-1 can be modulated by the metabolic state of the organism .
Safety and Hazards
Propiedades
IUPAC Name |
N-[(4-acetamidophenyl)carbamothioyl]-4-tert-butylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-13(24)21-16-9-11-17(12-10-16)22-19(26)23-18(25)14-5-7-15(8-6-14)20(2,3)4/h5-12H,1-4H3,(H,21,24)(H2,22,23,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWJIWFCOPZFGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046920 | |
Record name | Tenovin-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tenovin-1 | |
CAS RN |
380315-80-0 | |
Record name | Tenovin-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380315800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tenovin-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TENOVIN-1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIQ6AID2B7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.